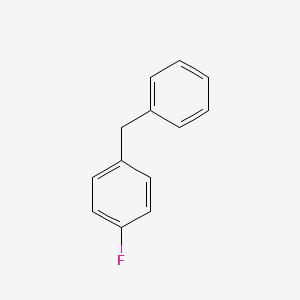

1-Benzyl-4-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBAIUWZPOIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345405 | |

| Record name | 4-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-79-1 | |

| Record name | 4-Fluorodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 587-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-fluorobenzene via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-fluorobenzene from 4-fluorophenylboronic acid and a suitable benzyl halide, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is a cornerstone in medicinal chemistry and materials science for the construction of diarylmethane scaffolds, which are prevalent in numerous biologically active compounds. This document details the underlying chemical principles, optimized reaction conditions, and a generalized experimental protocol.

Introduction

The synthesis of diarylmethanes, such as this compound, is of significant interest due to their presence as core structural motifs in a wide range of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as 4-fluorophenylboronic acid, with an organic halide in the presence of a palladium catalyst and a base.[1] The reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[2]

The synthesis of this compound proceeds via the reaction of 4-fluorophenylboronic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction for the synthesis of this compound is illustrated below. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids, providing a comparative overview of different catalytic systems and their efficiencies. While not all entries are for the exact synthesis of this compound, they represent analogous and relevant transformations.

| Entry | Benzyl Halide (Equiv.) | Arylboronic Acid Derivative (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl bromide (1.0) | Potassium phenyltrifluoroborate (1.01) | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 | 23 | 82 | [1] |

| 2 | Benzyl chloride (1.0) | Phenylboronic acid (1.5) | 0.26 mol% Pd on KAPs(Ph-PPh₃) | - | K₃PO₄·3H₂O (2.0) | Ethanol | 80 | 0.08 | 99 | --INVALID-LINK-- |

| 3 | Benzyl bromide (1.0) | 3-Methoxybenzeneboronic acid (1.5) | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | MW | 0.33 | 65 | [3] |

| 4 | 1-bromo-4-fluorobenzene (1.0) | 4-fluorophenylboronic acid (1.2) | G-COOH-Pd-10 (15 mg) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | >95 (conversion) | [4] |

| 5 | Benzyl chloride (1.0) | 3,5-Difluorophenylboronic acid (1.5) | 0.26 mol% Pd on KAPs(Ph-PPh₃) | - | K₃PO₄·3H₂O (2.0) | Ethanol | 80 | 0.33 | 92 | --INVALID-LINK-- |

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures.

Materials:

-

4-Fluorophenylboronic acid

-

Benzyl bromide or Benzyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

-

Phosphine ligand (if required, e.g., SPhos, JohnPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0-1.2 equivalents), the palladium catalyst (0.5-5 mol%), and any phosphine ligand.

-

Addition of Reagents: Add the base (2.0-3.0 equivalents) to the flask. The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Substrate Addition: The chosen anhydrous solvent is added via syringe, followed by the addition of the benzyl halide (1.0 equivalent).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 70-110 °C) and stirred vigorously for the specified time (ranging from minutes to several hours). The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic solvent system was used, the layers are separated. If a single solvent was used, it may be removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound from 4-fluorophenylboronic acid and a benzyl halide. The choice of reaction parameters, including the palladium catalyst, ligand, base, and solvent, significantly influences the reaction's efficiency. This guide provides researchers and drug development professionals with the necessary technical information to successfully perform this important transformation, enabling the synthesis of valuable diarylmethane-containing molecules. Further optimization may be required for specific applications and scaling up the reaction.

References

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

"Physical and chemical properties of 1-Benzyl-4-fluorobenzene"

A Comprehensive Technical Guide to 1-Benzyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is an aromatic organic compound that serves as a vital intermediate in various fields, including medicinal chemistry, materials science, and the synthesis of fine chemicals.[1] Its structure, featuring a benzyl group attached to a fluorinated benzene ring, imparts unique chemical properties that make it a valuable building block for creating complex molecules with specific biological activities and material characteristics.[1] The presence of the fluorine atom, in particular, is significant in drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2][3] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and safety information.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[1] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F | [4] |

| Molecular Weight | 186.23 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 260-265 °C | [1] |

| Solubility in Water | Low (hydrophobic nature) | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone) | [1] |

Table 2: Safety and Handling

| Parameter | Information | Source |

| GHS Signal Word | Warning | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and oxidizing agents. | [1][5] |

| Incompatible Materials | Strong oxidizing agents, acids, bases. | [1][5] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety goggles). | [1][5][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two main structural components: the fluorinated benzene ring and the benzyl group.

-

Fluorobenzene Ring Reactivity : The fluorine atom on the benzene ring exerts a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[7][8] While halogens are generally deactivating towards electrophilic aromatic substitution compared to benzene, fluorine is the least deactivating among them.[9] The resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. However, since the para position is occupied by the benzyl group, electrophilic substitution will predominantly occur at the positions ortho to the fluorine.

-

Benzylic Position Reactivity : The methylene bridge (-CH₂-) is a benzylic position, which is typically reactive towards radical substitution and oxidation reactions.

The interplay of these features makes this compound a versatile intermediate. It can participate in further functionalization on either aromatic ring or at the benzylic carbon, allowing for the synthesis of diverse and complex molecular architectures.[1]

Logical Relationship: Electronic Effects on Reactivity

The following diagram illustrates the influence of the fluorine substituent on the aromatic ring's reactivity towards electrophiles.

References

- 1. This compound Supplier China | Properties, Applications & Safety Data [fluorobenzene.ltd]

- 2. benchchem.com [benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 587-79-1|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

"1-Benzyl-4-fluorobenzene CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, purification, and characterization of 1-Benzyl-4-fluorobenzene. It also explores the significance of the diarylmethane scaffold in medicinal chemistry, offering context for its application in drug discovery and development.

Core Compound Data

The fundamental properties of this compound are summarized below. This compound is a key intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activity.

| Property | Value | Reference |

| CAS Number | 587-79-1 | [1][2] |

| Molecular Formula | C₁₃H₁₁F | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Synonyms | 4-Fluorodiphenylmethane |

Synthesis Methodologies

This compound can be synthesized through several established methods in organic chemistry. The two most common and effective routes are the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation.

Suzuki-Miyaura Cross-Coupling Reaction

This modern and versatile method involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of this compound, this typically involves the coupling of a benzyl halide with 4-fluorophenylboronic acid.

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura cross-coupling is as follows:

-

Reaction Setup: In a round-bottom flask, combine 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) with a suitable ligand like JohnPhos (4-10 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of tetrahydrofuran and water (THF/H₂O).

-

Reactant Addition: Add benzyl bromide or benzyl chloride (1.0 equivalent) to the mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from 80°C to 110°C, potentially utilizing microwave irradiation to shorten reaction times.[4]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

Spectroscopic Profile of 1-Benzyl-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Benzyl-4-fluorobenzene, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally-derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values. These predictions are based on established principles of spectroscopic theory and data from structurally analogous compounds. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.25 - 7.35 | m | - | H-2', H-3', H-4', H-5', H-6' |

| ~7.15 | t | J ≈ 8.7 Hz | H-2, H-6 |

| ~6.95 | t | J ≈ 8.7 Hz | H-3, H-5 |

| ~3.95 | s | - | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~140.5 | C-1' |

| ~137.0 | C-1 |

| ~130.0 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |

| ~129.0 | C-3', C-5' |

| ~128.5 | C-2', C-6' |

| ~126.5 | C-4' |

| ~115.0 (d, ²JCF ≈ 21 Hz) | C-3, C-5 |

| ~41.0 | -CH₂- |

Disclaimer: The NMR data presented above are predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2925, ~2855 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1605, ~1510, ~1450 | Strong, Medium | Aromatic C=C Bending |

| ~1220 | Strong | C-F Stretch |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | ~60 | [M]⁺ (Molecular Ion) |

| 109 | ~100 | [M - C₆H₅]⁺ (Fluorotropylium ion) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[3]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[2]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[2]

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).

-

IR Spectroscopy

-

Sample Preparation (Thin Film Method for a Liquid Sample) :

-

Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, and gently rotate the plates to spread the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition :

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[4]

-

Mass Spectrometry

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

The sample is vaporized in a high vacuum environment.[5]

-

-

Ionization :

-

Mass Analysis and Detection :

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]

- 4. This compound Supplier China | Properties, Applications & Safety Data [fluorobenzene.ltd]

- 5. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]

- 6. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 13C NMR [m.chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzyl-4-fluorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-benzyl-4-fluorobenzene derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a benzyl group can profoundly influence the physicochemical properties, conformational preferences, and biological activities of these molecules. Understanding their three-dimensional structure at an atomic level is paramount for rational drug design and the development of novel materials.

This document outlines the key experimental protocols for determining the crystal structure of these derivatives, presents a comparative analysis of their crystallographic data, and discusses the implications of their structural features.

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of this compound derivatives is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general approach involves the reaction of a suitable precursor with 1-(bromomethyl)-4-fluorobenzene or a related benzylating agent. For instance, the synthesis of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-benzylpyrrolidine-2,4-dione with 1-(bromomethyl)-4-fluorobenzene in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Following successful synthesis and purification, the crucial step of crystallization is performed to obtain single crystals of high quality, which are essential for X-ray diffraction analysis. A common technique is slow evaporation, where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol) and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.

The collected data are then processed to solve and refine the crystal structure. This computational process involves determining the unit cell dimensions, space group, and ultimately the positions of all atoms within the asymmetric unit. Software packages such as SHELXT and OLEX2 are commonly employed for structure solution and refinement.

The following diagram illustrates the general experimental workflow for crystal structure determination:

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives and related structures, providing a basis for comparative analysis.

Table 1: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one[1] | C₂₅H₂₁F₂NO₂ | Triclinic | P-1 | 8.2272(14) | 11.2369(12) | 13.0669(16) | 108.033(11) | 107.656(13) | 100.256(12) | 1044.1(3) | 2 |

| 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide (related structure) | C₂₅H₂₁FN₂O₆S | - | - | - | - | - | - | - | - | - | - |

Data for the second compound was not fully available in the provided search results.

Table 2: Data Collection and Refinement Parameters

| Compound | Diffractometer | Radiation | Temperature (K) | Reflections Collected | Independent Reflections | R_int | Final R indices (I > 2σ(I)) |

| 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one[1] | - | - | 213 | - | 3036 | - | R1 = 0.0625, wR2 = 0.1820 |

Detailed diffractometer and radiation source information were not specified in the initial search results.

Structural Insights and Biological Relevance

The crystal structures of this compound derivatives reveal key insights into their conformational preferences and intermolecular interactions, which are crucial for their biological activity. The fluorophenyl and benzyl moieties can adopt various orientations relative to the core scaffold, influencing how the molecule interacts with biological targets such as enzymes.

Several studies have highlighted the potential of benzyl derivatives as enzyme inhibitors. For example, some 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. The binding of these inhibitors to the kinase domain prevents the downstream signaling cascade that leads to programmed cell death.

The following diagram illustrates a generalized signaling pathway for enzyme inhibition, a common mechanism of action for many bioactive compounds, including potentially this compound derivatives.

The structural data obtained from X-ray crystallography, combined with computational modeling, can guide the optimization of these derivatives to enhance their potency and selectivity as enzyme inhibitors, ultimately leading to the development of novel therapeutic agents.

References

"Solubility of 1-Benzyl-4-fluorobenzene in common organic solvents"

An In-depth Technical Guide to the Solubility of 1-Benzyl-4-fluorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₁F. Its structure consists of a benzene ring substituted with a benzyl group and a fluorine atom at the para position. This compound is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorobenzyl moiety. Understanding its solubility is critical for its application in synthesis, purification, formulation, and various analytical techniques.

Qualitative Solubility Profile

Based on available chemical information, this compound is characterized as a nonpolar compound. Following the principle of "like dissolves like," it is known to be insoluble in water but soluble in a range of common organic solvents.[1] This includes, but is not limited to, ethanol, diethyl ether, and chloroform.[1]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 0.762 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 0.654 | 25 | Data not available | Data not available |

| Acetone | C₃H₆O | 0.355 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 0.099 | 25 | Data not available | Data not available |

| Chloroform | CHCl₃ | 0.259 | 25 | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.009 | 25 | Data not available | Data not available |

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Polarity of the Solvent: As a nonpolar molecule, it will exhibit higher solubility in nonpolar solvents (e.g., toluene, hexane) and lower solubility in polar solvents (e.g., methanol, ethanol).

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The dissolution process is often endothermic, meaning that providing heat to the system favors the dissolution process.

-

Intermolecular Forces: The primary intermolecular forces in this compound are van der Waals forces (specifically, London dispersion forces). Effective dissolution occurs when the solvent can overcome these forces and form new, energetically favorable interactions with the solute molecules.

-

Crystalline Structure: If this compound is in a solid state, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

Evaporating dish

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent.

-

Once the solvent has completely evaporated, reweigh the evaporating dish containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (mass of residue (g) / volume of solvent (mL)) * 100

-

Molar Solubility (mol/L) = mass of residue (g) / (molecular weight of this compound * volume of solvent (L))

-

Spectroscopic Method (UV-Vis)

This method is suitable for rapid determination if this compound has a distinct chromophore.

Materials:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 of the gravimetric method to prepare a saturated solution and obtain a filtered sample.

-

-

Analysis and Calculation:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the study of solubility.

Caption: Logical framework for assessing the solubility of this compound.

Caption: General experimental workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzyl-4-fluorobenzene

Introduction

1-Benzyl-4-fluorobenzene is an aromatic hydrocarbon featuring a diphenylmethane core with a fluorine substituent on one of the phenyl rings. Its thermal stability is a critical parameter for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its behavior at elevated temperatures is essential for ensuring safe handling, storage, and processing, as well as for predicting potential degradation products. This guide provides a theoretical overview of the thermal stability and decomposition of this compound, including postulated decomposition pathways and generalized experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of this compound is primarily dictated by the strength of the bonds within the molecule. The weakest bond is expected to be the benzylic C-C bond connecting the two phenyl rings. For comparison, diphenylmethane, the parent compound, is known to decompose upon heating, emitting acrid smoke and fumes[1]. Studies on polymers containing diphenylmethane structures suggest that significant degradation occurs at temperatures above 200°C, with some derivatives showing stability up to approximately 300°C in an inert atmosphere[2][3].

The presence of a fluorine atom on one of the benzene rings is likely to influence the thermal stability. The C-F bond is one of the strongest single bonds in organic chemistry, and the fluorine substituent can affect the electron distribution within the aromatic ring, potentially strengthening the adjacent C-C bonds. However, it can also influence the reaction pathways upon decomposition. Fluorobenzene itself is a stable compound under normal conditions[4][5].

Based on these considerations, the onset of thermal decomposition for this compound in an inert atmosphere is likely to be in the range of 250-350°C. The exact temperature will depend on factors such as the heating rate and the presence of any impurities or catalysts.

Proposed Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond, the methylene bridge C-C bond.

Initiation: The primary initiation step is the cleavage of the bond between the benzyl group and the fluorinated phenyl group, forming a benzyl radical and a 4-fluorobenzyl radical.

Propagation and Termination: These initial radicals can then undergo a variety of reactions, including hydrogen abstraction, isomerization, and recombination. The benzyl radical is known to undergo complex rearrangements and fragmentation at high temperatures, potentially leading to the formation of smaller aromatic and aliphatic fragments[6]. The 4-fluorobenzyl radical will also participate in similar reactions.

Possible decomposition products could include:

-

Toluene and fluorotoluene (from hydrogen abstraction)

-

Bibenzyl and its fluorinated derivatives (from radical recombination)

-

Stilbene and its fluorinated derivatives (from further reactions of bibenzyl)

-

Smaller fragments such as benzene, fluorobenzene, methane, and various polycyclic aromatic hydrocarbons (PAHs) resulting from more extensive fragmentation and rearrangement at higher temperatures.

A simplified, proposed decomposition pathway is illustrated in the diagram below.

Hypothetical Quantitative Data

The following table summarizes the predicted thermal decomposition data for this compound based on analysis of analogous compounds. This is not experimental data.

| Parameter | Predicted Value | Analytical Technique | Atmosphere |

| Onset Decomposition Temp. (Tonset) | 250 - 350 °C | TGA | Nitrogen/Argon |

| Temperature at Max. Decomposition Rate | 300 - 400 °C | DTG | Nitrogen/Argon |

| Endothermic/Exothermic Decomposition | Endothermic initially | DSC | Nitrogen/Argon |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Objective: To determine the enthalpy changes associated with thermal decomposition (i.e., whether the process is endothermic or exothermic).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 450°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks will indicate the nature of the thermal events.

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during the decomposition process.

The general workflow for the thermal analysis is depicted below.

Conclusion

While direct experimental data for this compound is lacking, a theoretical assessment based on analogous compounds provides valuable insights into its expected thermal stability and decomposition behavior. It is predicted to be a moderately stable compound, with decomposition likely initiating in the 250-350°C range via cleavage of the central C-C bond. The subsequent decomposition is expected to be a complex process involving various radical reactions. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the thermal properties of this compound, which is crucial for its safe and effective use in research and industry. Further experimental work is necessary to validate these theoretical predictions and to fully characterize the thermal decomposition of this compound.

References

- 1. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. manavchem.com [manavchem.com]

- 5. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

The Advent and Synthetic Evolution of 1-Benzyl-4-fluorobenzene: A Technical Guide

An in-depth exploration of the discovery and historical synthesis of 1-Benzyl-4-fluorobenzene, a significant fluorinated aromatic compound. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthetic pathways, detailed experimental protocols, and quantitative data.

The journey of this compound, from its theoretical conception to its synthesis, is intertwined with the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry and materials science, often imparting unique and desirable properties. This document traces the historical milestones in the synthesis of this compound and provides a detailed examination of the primary synthetic methodologies developed over time.

Historical Perspective: The Dawn of Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds has been a subject of intense investigation for over a century. Early methods were often characterized by harsh reaction conditions and modest yields. The development of organofluorine chemistry began before elemental fluorine was even isolated, with early reports of aromatic fluorination methodologies appearing in the early 20th century.[1] A significant breakthrough was the Schiemann reaction in 1927, which involved the thermal decomposition of diazonium salts in the presence of fluoroboric acid to produce fluorinated aromatic compounds.[1] Another key development was the nucleophilic halogen exchange (Halex) process, first reported by Gottlieb in 1936, which utilized potassium fluoride to replace other halogens on an aromatic ring.[1]

While the exact date of the first synthesis of this compound is not prominently documented in readily available historical records, its preparation became feasible with the advent of more sophisticated C-C bond-forming reactions in the latter half of the 20th century. The initial approaches to similar diarylmethane structures were often extensions of classical electrophilic aromatic substitution reactions, which were later supplemented and, in many cases, surpassed by the development of transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: Friedel-Crafts type reactions and transition-metal-catalyzed cross-coupling reactions. Each of these methodologies offers distinct advantages and has undergone significant evolution to improve efficiency, selectivity, and functional group tolerance.

Friedel-Crafts Benzylation of Fluorobenzene

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, represents a foundational method for the alkylation of aromatic rings.[2] In the context of this compound synthesis, this involves the electrophilic substitution of a proton on the fluorobenzene ring with a benzyl group, typically derived from a benzyl halide or benzyl alcohol.

The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the benzylating agent to generate a carbocation or a polarized complex that is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product, this compound, often being the major product due to steric hindrance at the ortho positions.

Logical Workflow for Friedel-Crafts Benzylation:

Caption: Friedel-Crafts benzylation of fluorobenzene.

Experimental Protocol: Friedel-Crafts Benzylation

A representative procedure for the synthesis of this compound via Friedel-Crafts alkylation is as follows:

To a stirred solution of fluorobenzene (excess, acting as both reactant and solvent) at 0 °C, anhydrous aluminum chloride (catalytic amount) is added portion-wise. Benzyl chloride is then added dropwise over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

| Parameter | Value |

| Reactants | Fluorobenzene, Benzyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Yield | Moderate to Good (typically 60-80%) |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls and related structures, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Several cross-coupling strategies can be employed for the synthesis of this compound.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for the formation of C-C bonds.[3] For the synthesis of this compound, this can be achieved by coupling 4-fluorophenylboronic acid with a benzyl halide (e.g., benzyl bromide) or by coupling a 4-fluorobenzyl halide with phenylboronic acid.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

In a reaction vessel, 4-fluorophenylboronic acid, benzyl bromide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.

| Parameter | Value |

| Reactants | 4-Fluorophenylboronic Acid, Benzyl Bromide |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Toluene/Ethanol/Water or DMF |

| Temperature | 80-110 °C |

| Reaction Time | 4-12 hours |

| Yield | Good to Excellent (typically 70-95%)[4][5] |

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6] To synthesize this compound, one could react 4-fluorophenylmagnesium bromide with benzyl chloride or 4-fluorobenzylmagnesium chloride with bromobenzene. The high reactivity of Grignard reagents necessitates the use of anhydrous conditions and can limit the compatibility with certain functional groups.

Logical Workflow for Kumada Coupling:

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kumada Coupling [organic-chemistry.org]

Unveiling the Toxicological Profile of 1-Benzyl-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety data for 1-Benzyl-4-fluorobenzene and its structural analogs. Due to the limited publicly available data for this compound, information from structurally related compounds has been included to provide a comparative safety assessment. This information is intended for professional use and should not be substituted for a formal risk assessment.

Executive Summary

This compound is an aromatic organic compound with applications in chemical synthesis. A thorough understanding of its toxicological and safety profile is paramount for its safe handling and for predicting the potential adverse effects of related novel chemical entities. This guide synthesizes the available hazard information for this compound and provides a comparative analysis with its structural analogs: benzylbenzene (diphenylmethane), toluene, and benzyl chloride. The data indicates that this compound is likely to be a skin, eye, and respiratory irritant. The toxicological profile of its analogs suggests potential for systemic effects, including central nervous system depression, particularly with significant exposure.

Hazard Identification and Classification

Based on available supplier safety data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that the primary hazards associated with direct contact are related to irritation of the skin, eyes, and respiratory system.

Quantitative Toxicological Data

Table 1: Acute Oral Toxicity Data for Structural Analogs

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| Benzylbenzene (Diphenylmethane) | 101-81-5 | Rat | 2250 | [1][2] |

| Toluene | 108-88-3 | Rat | 636 | |

| Benzyl chloride | 100-44-7 | Rat | 560 - 1231 | [3][4] |

Table 2: Acute Dermal Toxicity Data for Structural Analogs

| Compound | CAS Number | Test Species | LD50 (mg/kg) | Reference |

| Toluene | 108-88-3 | Rabbit | 12000 - 14100 | [5] |

| Benzylbenzene (Diphenylmethane) | 101-81-5 | Rabbit | > 5000 | [6] |

Table 3: Acute Inhalation Toxicity Data for Structural Analogs

| Compound | CAS Number | Test Species | LC50 | Exposure Time | Reference |

| Benzyl chloride | 100-44-7 | Rat | 150 ppm | 2 hours | [7] |

| Benzyl chloride | 100-44-7 | Mouse | 80 ppm | 2 hours | [7] |

| Toluene | 108-88-3 | Rat | 26700 ppm | 1 hour | [5] |

| Toluene | 108-88-3 | Mouse | 440 ppm | 24 hours |

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on OECD and US EPA guidelines. These represent the standard methodologies that would be employed to generate the data presented in the tables above.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)[10][11]

-

Test Species: Typically, nulliparous, non-pregnant female rats are used.

-

Housing and Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

-

Fasting: Animals are fasted overnight prior to administration of the test substance.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The vehicle used is typically water or corn oil.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Test Species: Albino rabbits are commonly used.

-

Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied to a small area (approximately 10% of the body surface area) of the shaved skin and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

-

Scoring of Skin Reactions: Skin irritation is evaluated at specified intervals.

Acute Inhalation Toxicity (Following OECD Guideline 403)[12][13]

-

Test Species: Rats are the preferred species.

-

Exposure Method: Exposure is typically "nose-only" to prevent ingestion of the test substance from grooming. The animals are placed in restraining tubes with their noses exposed to the test atmosphere within an inhalation chamber.

-

Exposure Duration: A standard exposure duration is 4 hours.

-

Concentration Monitoring: The concentration of the test substance in the inhalation chamber is monitored continuously.

-

Observation Period: Animals are observed for mortality and signs of toxicity for 14 days post-exposure.

Dermal and Eye Irritation (Following OECD Guidelines 404 and 405)[14][15][16]

-

Test Species: Albino rabbits are used for both tests.

-

Dermal Irritation: A small amount of the test substance is applied to a patch of shaved skin and observed for signs of erythema (redness) and edema (swelling) at various time points.

-

Eye Irritation: A small amount of the test substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of aromatic hydrocarbons, including halogenated ones, can be mediated through several mechanisms. A key pathway implicated in the toxicity of many of these compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic hydrocarbons are ligands for the AhR, a ligand-activated transcription factor.[8][10] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.[10] While this is a detoxification pathway, aberrant and sustained activation can lead to the production of reactive metabolites and oxidative stress, contributing to cellular damage and toxicity.

References

- 1. Diphenylmethane - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. actylislab.com [actylislab.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 8. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 1-Benzyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-fluorobenzene is an aromatic organic compound featuring a fluorinated benzene ring linked to a benzyl group. This unique structural combination makes it a significant building block in various scientific domains, particularly in medicinal chemistry and materials science. The incorporation of a fluorine atom can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] Consequently, the fluorobenzyl motif is a privileged scaffold in the design of novel therapeutic agents and advanced materials.[2] This technical guide explores the synthesis, properties, and potential research applications of this compound, providing a framework for its utilization in innovative research and development projects.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in research. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁F | [3] |

| Molecular Weight | 186.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 260-265 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [4] |

| CAS Number | 587-79-1 | [5] |

Synthesis and Reactivity

Synthesis

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki coupling reaction.[4] This reaction involves the cross-coupling of an organoboron compound (4-fluorophenylboronic acid) with an organohalide (benzyl halide) and is a robust and widely used method for forming carbon-carbon bonds.[6][7]

Caption: Synthetic pathway for this compound via Suzuki coupling.

Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups. The fluorinated benzene ring is generally stable due to its aromaticity but can undergo electrophilic substitution reactions. The benzyl C-H bonds exhibit increased reactivity and can be sites for oxidation or other functionalization.[8] The molecule serves as a key intermediate, allowing for the introduction of the 4-fluorobenzyl moiety into more complex molecular architectures through various organic reactions.[4]

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The presence of fluorine can enhance drug-like properties, making it a desirable feature in medicinal chemistry.[9]

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings. Derivatives of this compound could be synthesized and screened for activity against various cancer cell lines. For example, the scaffold could be elaborated to target protein-protein interactions, such as those involving the Bcl-2 family of proteins which are crucial in apoptosis.

-

Antimicrobial Agents: The fluoroquinolone class of antibiotics demonstrates the importance of fluorine in antibacterial drug design. Novel derivatives based on the this compound core could be explored for their potential to overcome existing antibiotic resistance mechanisms.

-

Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration. This makes the scaffold a candidate for developing drugs targeting CNS disorders, such as antidepressants or antipsychotics.[9]

-

PET Radiotracers: The stable ¹⁹F isotope can be substituted with the positron-emitting ¹⁸F isotope. This allows for the synthesis of radiolabeled tracers for use in Positron Emission Tomography (PET) imaging, a powerful tool in both clinical diagnostics and preclinical drug development research.[10]

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Materials Science

The rigid, aromatic structure of this compound makes it a candidate for the synthesis of advanced materials.[4]

-

High-Performance Polymers: It can be used as a monomer or a precursor to monomers for creating polymers with high thermal stability and specific electronic properties.

-

Organic Electronics: Derivatives could be investigated for applications in organic light-emitting diodes (OLEDs) or other organic electronic devices where the electronic properties of the fluorinated aromatic system can be exploited.

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling for Synthesis

This protocol provides a general procedure for the synthesis of diarylmethanes, adaptable for this compound.[11][12]

-

Reaction Setup: To a sealable reaction vessel, add 4-fluorophenylboronic acid (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2 mol %).

-

Solvent Addition: Add a 10:1 mixture of a suitable organic solvent (e.g., THF or CPME) and water to achieve a final concentration of 0.1 M with respect to the limiting reagent.

-

Reactant Addition: Add benzyl bromide (1.0 eq.) to the mixture.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

-

Heating: Heat the reaction mixture to 75-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

Caption: Experimental workflow for a generalized Suzuki coupling reaction.

Protocol 2: Generalized MTT Assay for Anticancer Activity Screening

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Experimental workflow for an MTT cell viability assay.

Spectroscopic Data for a Related Derivative

While comprehensive data for the parent compound is proprietary to suppliers, data for derivatives are available in the literature. The following table presents NMR data for a triazole derivative, 1-Benzyl-4-(4-fluoro-phenyl)-1H-1,2,3-triazole, which incorporates the this compound scaffold.[13]

| Data Type | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR (400 MHz, CDCl₃) | 7.75-7.78 (m, 2H), 7.62 (s, 1H), 7.30-7.40 (m, 5H), 7.07-7.11 (m, 2H), 5.58 (s, 2H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | 163.7, 161.3, 147.2, 134.5, 129.0, 128.7, 127.9, 127.4, 127.3, 126.7, 119.3, 115.8, 115.5, 54.1 |

Conclusion

This compound is a versatile chemical entity with considerable potential for research and development. Its utility as a key intermediate in organic synthesis, combined with the advantageous properties conferred by the fluorobenzyl group, makes it an attractive scaffold for creating novel molecules with applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical methodologies to encourage further exploration of this compound and its derivatives in the pursuit of scientific innovation.

References

- 1. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound Supplier China | Properties, Applications & Safety Data [fluorobenzene.ltd]

- 5. 587-79-1|this compound|BLD Pharm [bldpharm.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. 1-Benzyl-4-Chlorobenzene: Properties, Uses, Safety, Supplier & Manufacturer Information - China Chemical Expert Guide [chlorobenzene.ltd]

- 9. ajrconline.org [ajrconline.org]

- 10. Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

Methodological & Application

Application Note: Synthesis of 1-Benzyl-4-fluorobenzene via Suzuki Coupling

Introduction

The diarylmethane structural motif is a crucial component in numerous pharmaceuticals, biologically active compounds, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and powerful methods for forming carbon-carbon bonds.[1][2] This protocol details the synthesis of 1-Benzyl-4-fluorobenzene by coupling a benzyl halide with a 4-fluorophenylboron reagent. This sp³-sp² cross-coupling leverages the mild reaction conditions, high functional group tolerance, and the use of environmentally benign boronic acid derivatives characteristic of the Suzuki reaction.[1][2][3] The application of palladium catalysts, often in conjunction with specific phosphine ligands, facilitates this transformation with high efficiency and yields.[1]

This document provides a detailed experimental protocol, a summary of reaction parameters from relevant literature, and diagrams illustrating the experimental workflow and the catalytic cycle of the reaction, intended for use by researchers in organic synthesis and drug development.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of benzyl halides.[4][5]

Materials and Reagents:

-

Benzyl Bromide (or Benzyl Chloride)

-

4-Fluorophenylboronic Acid (or Potassium 4-Fluorophenyltrifluoroborate)

-

Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride dichloromethane complex) or Pd(OAc)₂ with a suitable ligand.

-

Ligand (if required): e.g., JohnPhos, PPh₃. A ligand-free system with PdCl₂ can also be effective.

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Solvent: Anhydrous Tetrahydrofuran (THF) and Degassed Water, or Toluene.

-

Other: Anhydrous Sodium Sulfate (Na₂SO₄), Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Hexanes, Silica Gel.

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert nitrogen atmosphere, add 4-Fluorophenylboronic Acid (1.2 mmol, 1.2 eq.), the selected Base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 eq.), and the Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 mmol, 2 mol%).

-

Addition of Reagents: Add the solvent system, for example, a 10:1 mixture of THF and degassed water (5 mL). Stir the mixture for 10 minutes at room temperature to ensure homogeneity.

-

Initiation: Add Benzyl Bromide (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 2 to 24 hours.[4][5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate or dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reaction Parameters

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura cross-coupling reactions involving benzyl halides and arylboron reagents, which are analogous to the synthesis of this compound.

| Entry | Benzyl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 91 | [4] |

| 2 | Benzyl Bromide | Phenylboronic Acid | trans-PdBr(N-Succ)(PPh₃)₂ (1) | - | Na₂CO₃ | THF/H₂O | 60 | 2 | 88 | [5] |

| 3 | 4-Fluorobenzyl Chloride | Phenylboronic Acid | KAPs(Ph-PPh₃)-Pd (0.26) | - | K₃PO₄·3H₂O | EtOH | 80 | 0.5 | 94 | [6] |

| 4 | 4-Nitrobenzyl Iodide | Phenylboronic Acid | PdCl₂ (1.69) | None | K₂CO₃ | Acetone/H₂O | RT | - | High | |

| 5 | Benzylic Bromide | 3-Methoxybenzeneboronic Acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | MW | 0.33 | 50-70 | [7] |

| 6 | Benzyl Fluoride | 4-Nitrophenylboronic Acid | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Cs₂CO₃ | Toluene | 100 | 18 | 60 | [8] |

Visualizations

Experimental Workflow

Caption: A flowchart of the experimental procedure for synthesizing this compound.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-fluorobenzene via Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4-fluorobenzene, a diarylmethane structure, utilizing various palladium-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is crucial for achieving high yield and purity. This guide offers a comparative overview of several common methods, including Suzuki-Miyaura, Negishi, Stille, Hiyama, and decarboxylative couplings, to aid researchers in choosing the optimal synthetic route.

Introduction to Diaryl Methane Synthesis

Diarylmethanes are significant structural motifs in many pharmaceutical compounds and biologically active molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of the key C(sp²)–C(sp³) bond in these molecules, offering high efficiency and functional group tolerance under mild conditions. The synthesis of this compound can be approached by coupling a benzyl derivative with a 4-fluorophenyl derivative. The choice of coupling partners and the palladium catalyst system, particularly the ligand, significantly impacts the reaction outcome.

Palladium Catalyst and Ligand Selection